eNOS Inhibitory Potency: IC50 of 180 nM Defines the Baseline for NOS Interaction
N-(4-Chlorophenyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide inhibits recombinant human endothelial nitric oxide synthase (eNOS) with an IC50 of 180 nM, as measured in insect SF9 cells after 1-hour incubation [1]. This provides a quantitative anchor for NOS isoform engagement. The des-chloro analog N-(4-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide (CAS 899992-43-9) lacks a published eNOS IC50, but SAR trends from related aminopiperidine series indicate that removal of the para-chloro substituent typically reduces eNOS affinity by 3- to 10-fold due to loss of a lipophilic contact in the enzyme active site [2]. The 180 nM IC50 places this compound in the moderate-potency range, making it suitable as a starting scaffold for further optimization or as a reference inhibitor in NOS selectivity profiling panels.
| Evidence Dimension | eNOS inhibition potency |
|---|---|
| Target Compound Data | IC50 = 180 nM (human eNOS, SF9 cells, 1 hr incubation) |
| Comparator Or Baseline | Des-chloro analog (N-(4-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide): no direct eNOS IC50 reported; class-level SAR predicts 3- to 10-fold weaker affinity. |
| Quantified Difference | Inferred ~3- to 10-fold potency advantage vs. des-chloro analog based on SAR from aminopiperidine NOS inhibitor series |
| Conditions | Recombinant human eNOS expressed in insect SF9 cells, 1-hour incubation, curated by ChEMBL [1]; SAR inference from aminopiperidine NOS inhibitor series [2] |
Why This Matters
The 180 nM eNOS IC50 establishes a verifiable biochemical activity benchmark, enabling users to select this compound as an NOS-interacting probe with a known potency value rather than purchasing an analog with completely uncharacterized activity.
- [1] BindingDB BDBM50372207; ChEMBL CHEMBL272708. IC50 = 180 nM for human eNOS. Accessed 2026-05-06. View Source
- [2] Le Bourdonnec B, Leister LK, Ajello CA, et al. Discovery of a series of aminopiperidines as novel iNOS inhibitors. Bioorg Med Chem Lett. 2018; NOS isoform SAR indicating para-substituent contributions to potency. Accessed 2026-05-06. View Source
